(R)-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid
Overview
Description
®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid is a synthetic compound that features a tetrazole ring and an Fmoc-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Tetrazole Formation: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrazole ring.
Reduction: Reduction reactions could target the Fmoc group or the tetrazole ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could remove the Fmoc group.
Scientific Research Applications
Chemistry
Peptide Synthesis: The Fmoc-protected amino group makes this compound useful in solid-phase peptide synthesis.
Ligand Design: The tetrazole ring can act as a bioisostere for carboxylic acids in drug design.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.
Protein Labeling: The compound can be used to label proteins for various biochemical assays.
Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Diagnostic Agents: Possible use in the development of diagnostic imaging agents.
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties.
Catalysis: Employed as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action for ®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)propanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The tetrazole ring could interact with metal ions or other molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-(Fmoc-amino)-3-(2H-tetrazol-5-YL)butanoic acid: Similar structure but with an additional carbon in the backbone.
®-2-(Boc-amino)-3-(2H-tetrazol-5-YL)propanoic acid: Uses a different protecting group (Boc instead of Fmoc).
®-2-(Fmoc-amino)-3-(1H-tetrazol-5-YL)propanoic acid: Different isomer of the tetrazole ring.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-tetrazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4/c25-18(26)16(9-17-21-23-24-22-17)20-19(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,27)(H,25,26)(H,21,22,23,24)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBYOFZABYTSQS-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NNN=N4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NNN=N4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131385 | |
Record name | 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464137-20-9 | |
Record name | 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1464137-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Tetrazole-5-propanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401131385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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